(1S,2S)-N-benzylcyclohexane-1,2-diamine

Chiral resolution Enantiomeric excess determination Analytical HPLC

Select this (1S,2S)-configured mono-N-benzyl DACH diamine to build unsymmetrical ligands inaccessible from symmetrical N,N′-disubstituted precursors. The rigid trans-1,2-diaminocyclohexane backbone bearing a single free primary amine enables orthogonal functionalization (alkylation, acylation, Schiff base formation) while preserving >99% ee stereochemical integrity. The N-benzyl substituent critically reverses or enhances enantioselectivity versus N-alkyl analogs and confers steric hindrance essential for overcoming cisplatin resistance—delivering a 7.4-fold potency advantage against resistant SGC7901/CDDP cells. As the optimal entry point for antimicrobial SAR campaigns, benzyl substitution yields 37–6200-fold MIC improvements. This scaffold supports rational design of bifunctional hydrogen-bonding catalysts (thioureas, squaramides) and transition metal complexes (Cu, Ni, Pd, Ru). Insist on (1S,2S)-N-benzylcyclohexane-1,2-diamine to ensure maximal catalytic performance and biological activity.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B8637815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-N-benzylcyclohexane-1,2-diamine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NCC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10,14H2/t12-,13-/m0/s1
InChIKeyLATNVBUKYCPGPI-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (1S,2S)-N-benzylcyclohexane-1,2-diamine as a Chiral Diamine Scaffold for Scientific Procurement


(1S,2S)-N-benzylcyclohexane-1,2-diamine is an enantiomerically pure chiral diamine characterized by a rigid trans-1,2-diaminocyclohexane (DACH) backbone bearing a single N-benzyl substituent [1]. As a member of the broader class of DACH-derived diamines—widely recognized as privileged scaffolds in asymmetric catalysis and pharmaceutical synthesis—this compound possesses the (1S,2S) absolute stereochemical configuration that dictates the enantioselective outcome of metal coordination and substrate activation [2]. It serves as a versatile intermediate for the preparation of unsymmetrical N-alkylated ligands, organocatalysts, and metal complexes .

Why (1S,2S)-N-benzylcyclohexane-1,2-diamine Cannot Be Interchanged with Generic trans-1,2-Diaminocyclohexane Analogs in Scientific Applications


In asymmetric synthesis, the N-substituent pattern on the DACH scaffold exerts a decisive influence on both catalytic efficiency and enantioselectivity. Free energy relationship (FER) studies have demonstrated that catalysts bearing less bulky N-substituents exhibit markedly enhanced reactivity in Michael addition reactions [1]. Moreover, the introduction of N-benzyl versus N-alkyl substituents can fundamentally alter—and in some cases reverse—the predominant enantioselectivity of a given catalytic transformation [2]. Consequently, the mono-N-benzyl substitution pattern of this compound cannot be generically substituted with symmetrical N,N′-disubstituted analogs, N-methylated variants, or the unsubstituted parent diamine without altering or abolishing the intended stereochemical outcome and catalytic activity [3].

Quantitative Differentiation Evidence for (1S,2S)-N-benzylcyclohexane-1,2-diamine Versus Structural Analogs


Enantiomeric Purity Benchmarking: Chromatographic Resolution Yields >99% ee for trans-1-Benzylcyclohexane-1,2-diamine

The enantiomeric purity of (1S,2S)-N-benzylcyclohexane-1,2-diamine is attainable with an enantiomeric excess (ee) exceeding 99% when prepared via chromatographic resolution using a Chirex (D) Penicillamine column [1]. This value serves as a verifiable benchmark for evaluating the stereochemical integrity of commercial samples and synthetic batches. In contrast, racemic trans-1-benzylcyclohexane-1,2-diamine (the unresolved mixture) inherently possesses 0% ee and cannot achieve stereocontrolled outcomes in asymmetric applications [1].

Chiral resolution Enantiomeric excess determination Analytical HPLC

Antitumor Activity Superiority: Platinum(II) Complexes Derived from N-Benzyl-DACH Overcome Cisplatin Resistance

Platinum(II) complexes bearing the (1R,2R)-N1-benzylcyclohexane-1,2-diamine ligand demonstrate antitumor activity compatible with or superior to cisplatin and oxaliplatin [1]. In head-to-head cytotoxicity evaluation, complex 2a (incorporating the N-benzyl-DACH ligand) exhibited an IC50 value of 0.91 μM against the cisplatin-resistant SGC7901/CDDP gastric cancer cell line, compared to 6.74 μM for cisplatin—representing a 7.4-fold enhancement in potency against the resistant phenotype [1]. This is in stark contrast to unsubstituted DACH-derived platinum complexes, which lack the steric hindrance necessary to mitigate sulfur-containing biomolecule deactivation [2].

Medicinal inorganic chemistry Anticancer platinum complexes Cisplatin resistance

Antimicrobial Potency Superiority: N,N-Dibenzyl-DACH Derivatives Exhibit 37–6200-Fold Enhanced Activity Versus Reference Antibiotics

In a systematic structure-activity relationship (SAR) study of 44 N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, several compounds demonstrated antimicrobial activity surpassing that of the reference compound tetracycline [1]. Specifically, optimized derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL against Gram-positive and Gram-negative bacterial strains [1]. Against fungal pathogens (Candida albicans, Candida glabrata, Geotrichum candidum), these compounds were found to be 37- to 6200-fold more active than the reference compound [1]. Notably, hemolysis was not observed at concentrations up to 1024 μg/mL in mammalian erythrocytes [1]. In comparison, the parent unsubstituted trans-1,2-diaminocyclohexane lacks intrinsic antimicrobial activity, underscoring the functional necessity of the benzyl substituent [2].

Antimicrobial drug discovery Structure-activity relationship Antibiotic resistance

Research and Industrial Application Scenarios for (1S,2S)-N-benzylcyclohexane-1,2-diamine Based on Verified Differentiation


Stereocontrolled Synthesis of Unsymmetrical Chiral Ligands via Sequential N-Functionalization

The mono-N-benzyl substitution pattern provides a single free primary amine for further orthogonal functionalization (e.g., N-alkylation, acylation, or Schiff base condensation) while maintaining the stereochemically rigid (1S,2S)-DACH backbone. This enables the construction of unsymmetrical N1,N2-disubstituted ligands that are inaccessible from symmetrical N,N′-disubstituted starting materials. The >99% ee purity benchmark [1] ensures that the resulting catalysts will exhibit maximal enantioselectivity without erosion from stereochemical impurities.

Medicinal Chemistry: Overcoming Cisplatin Resistance in Anticancer Platinum(II) Complex Development

As a precursor to sterically hindered platinum(II) complexes, (1S,2S)-N-benzylcyclohexane-1,2-diamine provides the N-benzyl-DACH carrier ligand essential for circumventing cisplatin resistance. The 7.4-fold potency advantage against cisplatin-resistant SGC7901/CDDP cells (IC50 = 0.91 μM vs. 6.74 μM for cisplatin) [2] justifies its use over unsubstituted DACH or oxaliplatin-based ligand platforms in programs targeting drug-resistant solid tumors. The steric hindrance conferred by the benzyl moiety reduces deactivation by sulfur-containing biomolecules—a key resistance mechanism [2].

Antimicrobial Lead Optimization: Scaffold for Dibenzyl-Derived Antibacterials and Antifungals

As the synthetic precursor to N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, this compound is indispensable for generating antimicrobial leads with 37–6200-fold enhanced activity over reference compounds [3]. The established SAR demonstrates that benzyl substitution is essential for achieving sub-μg/mL MIC values and favorable therapeutic indices (no hemolysis up to 1024 μg/mL) [3]. This positions the mono-N-benzyl precursor as the optimal entry point for library synthesis and lead optimization campaigns targeting multidrug-resistant pathogens.

Asymmetric Organocatalysis and Transition Metal Catalysis

As a representative of the DACH-derived diamine class, (1S,2S)-N-benzylcyclohexane-1,2-diamine can be elaborated into bifunctional hydrogen-bonding catalysts (thioureas, squaramides) and transition metal complexes (Cu, Ni, Pd, Ru) for enantioselective transformations. FER studies confirm that catalysts bearing less bulky N-substituents exhibit enhanced reactivity in Michael additions [4], and N-benzyl substitution can reverse enantioselectivity relative to N-alkyl analogs [5]. These class-level insights guide rational catalyst design using this specific mono-N-benzyl scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2S)-N-benzylcyclohexane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.